Field: Agriculture
Application: Clodinafop-Propargyl is a systemic herbicide used in wheat fields to control narrow-leaf weeds .
Method: The herbicide is typically applied to the soil or sprayed onto the plants. The exact method and timing of application can vary depending on the specific type of weed being targeted and the growth stage of the wheat.
Results: The use of Clodinafop-Propargyl has been shown to effectively control narrow-leaf weeds in wheat fields, improving crop yield .
Field: Plant Biology
Application: Clodinafop-Propargyl is used in studies to understand the fitness components of herbicide-resistant and susceptible Lolium Rigidum populations .
Method: Germination of four clodinafop-propargyl-resistant ® and four -susceptible (S) L. rigidum populations were tested under two temperature conditions (22/14 o C and 17/7 o C day/night) and at five sowing depths (0–8 cm) .
Results: At high temperatures, the maximum germination (Gmax) and time to 50% of Gmax (TG50) for all the S populations were higher and faster than the R populations. At low temperatures, however, germination traits of the S populations were either higher than or equal to the R populations .
Field: Environmental Science
Application: Clodinafop-Propargyl is used in studies to understand its dissipation kinetics in onion crops .
Method: The dissipation of Clodinafop-Propargyl was studied in onion samples using high performance liquid chromatography-tandem mass spectrometry .
Results: Residues of Clodinafop-Propargyl reached ≤ limit of quantitation (LOQ, 0.05 mg kg −1) on 3rd day after application at both standard and double dose during both the seasons .
Application: Clodinafop-Propargyl is studied for its compatibility with other herbicides on weed indices and productivity of wheat .
Method: A field experiment was conducted during the rabi season of 2021-22 to evaluate the bio-efficacy of tank-mix herbicides in wheat .
Results: Tank-mix application of clodinafop propargyl + metsulfuron methyl @ 60 + 4 g a.i. ha-1 significantly reduced the weed density and weed index while increasing the weed control efficiency, herbicide efficiency index, weed persistence index, crop resistance index, grain yield, and crop dry matter yield .
Application: A new formulation of Clodinafop-Propargyl (15WDG) is evaluated against grassy weeds in wheat crop .
Method: The new formulation of clodinafop 15WDG was applied at 60, 90 & 120 g/ha .
Results: The new formulation provided 80 to 100% control of grassy weeds (P. minor and A. ludoviciana) in wheat crop .
Clodinafop-Propargyl is a selective herbicide primarily used for controlling grassy weeds in wheat and other crops. It is classified as a carboxylic ester, formed from the condensation of clodinafop and prop-2-yn-1-ol. Its chemical formula is C₁₇H₁₃ClFNO₄, and it has a relative molecular mass of 349.8 g/mol. The compound appears as a fine powder, typically cream-colored, and is odorless with a melting point ranging from 48.2 to 57.1 °C .
As mentioned earlier, clodinafop-propargyl acts by inhibiting ACCase, a critical enzyme in the fatty acid biosynthesis pathway in grasses [1]. When ACCase is inhibited, grasses cannot produce essential fatty acids needed for growth and development. This ultimately leads to the death of the weed.
The hydrolysis can be represented as:
Clodinafop-Propargyl exhibits herbicidal activity by inhibiting the synthesis of fatty acids in target plants, effectively disrupting their growth processes. Studies have shown that it induces hepatocellular tumors in laboratory animals at specific doses, indicating potential toxicity at higher concentrations . The acute toxicity levels vary, with oral LD50 values reported as 1392 mg/kg for males and 2271 mg/kg for females .
The synthesis of Clodinafop-Propargyl typically involves two main steps:
Studies have indicated that Clodinafop-Propargyl interacts with various metabolic pathways in organisms. For instance, it has been shown to affect peroxisomal beta-oxidation in hepatocytes from multiple species, highlighting its potential impact on liver function and metabolism . Additionally, its metabolites have been identified in urine and feces, indicating its biotransformation within the body .
Several compounds share structural or functional similarities with Clodinafop-Propargyl. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Clodinafop | C₁₄H₁₁ClFNO₄ | Parent compound; lacks propargyl group |
Fenoxaprop-P-ethyl | C₁₅H₁₅ClFNO₄ | Similar herbicidal action but different structure |
Quizalofop-P-ethyl | C₁₅H₁₅ClFNO₄ | Different mechanism of action; more selective |
Haloxyfop-R-methyl | C₁₅H₁₂ClFNO₄ | Effective against certain grass weeds |
Uniqueness: Clodinafop-Propargyl's unique propargyl group enhances its herbicidal properties compared to similar compounds, allowing for effective control over a broader range of grassy weeds while demonstrating distinct metabolic pathways.
Irritant;Health Hazard;Environmental Hazard